molecular formula C11H13NO4 B8506928 2-Hydroxy-4-(4-morpholinyl)benzoic acid CAS No. 404009-36-5

2-Hydroxy-4-(4-morpholinyl)benzoic acid

Katalognummer: B8506928
CAS-Nummer: 404009-36-5
Molekulargewicht: 223.22 g/mol
InChI-Schlüssel: MWVYFJVAAQJALF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-4-morpholin-4-yl-benzoic acid is an organic compound that features a benzoic acid core substituted with a hydroxy group and a morpholine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-morpholin-4-yl-benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzoic acid and morpholine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Reaction Steps: The hydroxybenzoic acid is reacted with morpholine in the presence of a catalyst to form the desired product. The reaction may involve heating and stirring to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-hydroxy-4-morpholin-4-yl-benzoic acid may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:

    Batch or Continuous Process: Depending on the scale, the reaction can be carried out in batch or continuous reactors.

    Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-4-morpholin-4-yl-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydroxy derivatives with different oxidation states.

    Substitution: The morpholine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Hydroxy derivatives with different oxidation states.

    Substitution: Substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-4-morpholin-4-yl-benzoic acid has a wide range of scientific research applications, including:

Chemistry

    Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: It can be used to study protein-ligand interactions.

Medicine

    Drug Development:

    Therapeutic Agents: It may be explored as a therapeutic agent for various diseases.

Industry

    Material Science: It can be used in the development of new materials with specific properties.

    Chemical Manufacturing: It serves as a building block for the production of other chemicals.

Wirkmechanismus

The mechanism of action of 2-hydroxy-4-morpholin-4-yl-benzoic acid involves its interaction with molecular targets such as enzymes and proteins. The hydroxy group and morpholine ring play crucial roles in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxybenzoic Acid:

    4-Morpholinobenzoic Acid: Similar structure but with different substitution patterns.

Uniqueness

2-Hydroxy-4-morpholin-4-yl-benzoic acid is unique due to the presence of both the hydroxy group and the morpholine ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various applications.

Eigenschaften

CAS-Nummer

404009-36-5

Molekularformel

C11H13NO4

Molekulargewicht

223.22 g/mol

IUPAC-Name

2-hydroxy-4-morpholin-4-ylbenzoic acid

InChI

InChI=1S/C11H13NO4/c13-10-7-8(1-2-9(10)11(14)15)12-3-5-16-6-4-12/h1-2,7,13H,3-6H2,(H,14,15)

InChI-Schlüssel

MWVYFJVAAQJALF-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C2=CC(=C(C=C2)C(=O)O)O

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-hydroxy-4-morpholin-4-yl-benzoic acid methyl ester (4.6 g; 19.4 mmol) in MeOH (120 mL) was added water (60 mL) and lithium hydroxide hydrate (4.08 g; 97 mmol). The resulting mixture was heated to 80° C. for 15 hours. The resulting mixture then was washed with EtOAc (3×60 mL), and cooled to 0° C. and acidified with 2 N aqueous hydrochloric acid to pH 4. The resulting precipitate was collected on a Buchner funnel with suction, washed with water, and air dried to provide the acid (4.16 g; 96%).
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
4.08 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.